Benzenepropanoic acid, 3-amino-beta-ethyl-, methyl ester

Lipophilicity optimisation Drug-likeness prediction ADME property tuning

Sourcing a beta-amino acid ester with a unique beta-ethyl substituent for SAR studies is a common bottleneck. This compound solves that problem with its distinct steric and lipophilic profile. Key supply advantages: • Enables exploration of beta-alkyl substitution effects on passive permeability and target binding. • Serves as a precursor for enantiomerically enriched beta2,3-amino acids and protease-resistant foldamers. • Available for custom synthesis with reliable global delivery to support your medicinal chemistry campaigns.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
Cat. No. B12116461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenepropanoic acid, 3-amino-beta-ethyl-, methyl ester
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCCC(CC(=O)OC)C1=CC(=CC=C1)N
InChIInChI=1S/C12H17NO2/c1-3-9(8-12(14)15-2)10-5-4-6-11(13)7-10/h4-7,9H,3,8,13H2,1-2H3
InChIKeyLGVXYEBYELCKJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Core Structure


Benzenepropanoic acid, 3-amino-beta-ethyl-, methyl ester (CAS 138711-92-9; synonym: methyl 3-aminophenyl-2-ethylpropionate) is a non-proteinogenic β-amino acid ester with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . The compound features a substituted benzenepropanoic acid core bearing a primary amino group at the 3-position, an ethyl substituent at the β-carbon (C-2 of the propanoate chain), and a methyl ester terminus. Its calculated logP of approximately 2.59 and polar surface area (PSA) of 52.32 Ų place it in a physicochemical space compatible with both synthetic intermediate applications and exploratory medicinal chemistry campaigns. The presence of a β-ethyl substituent distinguishes it from the simpler β-amino acid esters commonly employed as building blocks (e.g., methyl 3-amino-3-phenylpropanoate, CAS 37088-66-7) and imparts unique steric and lipophilic properties that are critical for structure–activity relationship (SAR) exploration and chiral pool diversification.

β-Ethyl substituent enables unique steric and lipophilic SAR exploration
Primary amine and methyl ester handle for chiral building-block diversification
Suitable for enzymatic resolution and peptidomimetic synthesis workflows

Why Generic Substitution Fails


The β-amino acid ester family encompasses a structurally diverse array of compounds, yet even seemingly minor variations in substitution pattern produce marked differences in reactivity, stereochemical outcome, and biological recognition [1]. Generic replacement of Benzenepropanoic acid, 3-amino-beta-ethyl-, methyl ester with a simpler β-amino ester such as methyl 3-amino-3-phenylpropanoate (CAS 37088-66-7) eliminates the β-ethyl substituent, altering the steric environment around the chiral centre(s) and modifying the lipophilic character (logP shift from ~2.59 to ~1.6 for the des-ethyl analogue) . Similarly, substituting with N-ethyl-N-phenyl-β-alanine methyl ester (CAS 21608-06-0), a tertiary amine isomer with identical molecular formula, fundamentally changes the hydrogen-bond donor capacity (primary amine → tertiary amine) and nucleophilic reactivity profile . Such alterations can abrogate target binding, invert enantioselectivity in kinetic resolutions, or compromise downstream synthetic transformations—rendering uncontrolled interchange a significant risk in both research and industrial process chemistry contexts.

Des-ethyl analog substitution
Replacing with methyl 3-amino-3-phenylpropanoate eliminates β-ethyl steric bulk and reduces lipophilicity by approximately 1 log unit, altering SAR and stereochemical outcomes.
Tertiary amine isomer mismatch
The N-ethyl-N-phenyl isomer (CAS 21608-06-0) shares formula but lacks a primary amine hydrogen-bond donor, rendering it ineffective for amide coupling or chiral resolution.

Quantitative Differentiation from Close Analogs


Lipophilicity Modulation by β-Ethyl Substitution

The β-ethyl substituent on Benzenepropanoic acid, 3-amino-beta-ethyl-, methyl ester (CAS 138711-92-9) increases the calculated partition coefficient (logP) to approximately 2.59, compared with a logP of ~1.6 for the des-ethyl analogue methyl 3-amino-3-phenylpropanoate (CAS 37088-66-7) . This ~1.0 log-unit increase translates to approximately a 10-fold higher predicted octanol-water partitioning, which is consequential for passive membrane permeability and non-specific protein binding. For procurement decisions, this difference is critical when the target product profile demands enhanced lipophilicity for central nervous system (CNS) penetration or lipid-based formulation approaches [1]. The comparison is cross-study computed property data derived from ChemSrc and PubChem, respectively, and reflects predicted rather than experimentally measured logP values; confirmatory experimental logD determination at physiological pH is recommended before final formulation commitment.

Lipophilicity Modulation
Reported
logP ≈ 2.59 vs. ~1.6 (des-ethyl analog)
Informs permeability and formulation selection
Predicted values; confirmatory logD recommended
Lipophilicity optimisation Drug-likeness prediction ADME property tuning

Primary vs. Tertiary Amine in Isomeric Compounds

Benzenepropanoic acid, 3-amino-beta-ethyl-, methyl ester possesses a free primary amine (3-NH2) and a molecular formula of C12H17NO2 . An isomeric compound, N-ethyl-N-phenyl-β-alanine methyl ester (CAS 21608-06-0), shares the identical molecular formula and molecular weight (207.27 g/mol) but contains a tertiary aniline-type nitrogen (N-ethyl-N-phenyl) with no hydrogen-bond donor capacity at the amine centre . This structural divergence produces fundamentally different chemical behaviours: the primary amine of the target compound can act as a nucleophile in amide bond formation, a hydrogen-bond donor for target engagement, and a handle for chiral resolution via N-acylation [1]; the tertiary amine isomer lacks these capabilities. For medicinal chemistry applications requiring a primary amine pharmacophore or for chemoenzymatic resolutions that depend on N-acylation at a primary amine, only the target compound is viable—the isomeric tertiary amine cannot serve as a substitute. This comparison is based on unambiguous constitutional isomerism and is confirmed by the distinct CAS registry numbers assigned to each compound.

Amine Class Identity
Head-to-head
Primary amine (HBD=1) vs. tertiary amine (HBD=0)
Primary amine required for amidation or chiral resolution
Constitutional isomerism confirmed by distinct CAS
Isomer differentiation Hydrogen-bond donor capacity Synthetic intermediate selection

Steric Bulk Effect on Enzymatic Resolution

The β-ethyl substituent on Benzenepropanoic acid, 3-amino-beta-ethyl-, methyl ester provides additional steric bulk adjacent to the chiral β-carbon, a feature that directly modulates enantioselectivity in lipase-catalysed kinetic resolutions [1]. In a study of β2-amino ester resolution, ethyl 3-amino-2-ethylpropanoate (rac-3)—the non-phenyl analogue—underwent Candida antarctica lipase A-catalysed N-acylation with ethyl butanoate, yielding enantiomerically enriched (S)-butyramide and (R)-N-Boc-amino ester with enantiomeric excess (ee) values of 76–95% [1]. In contrast, the β-unsubstituted analogue ethyl 3-aminopropanoate (β-alanine ethyl ester) exhibits markedly lower enantioselectivity under similar enzymatic conditions because the absence of the β-substituent reduces steric differentiation at the enzyme active site [1]. The target compound, bearing both a β-ethyl group and a 3-phenyl substituent, is expected to show enantioselectivity profiles at least comparable to—and potentially exceeding—those of ethyl 3-amino-2-ethylpropanoate, because the added phenyl group provides an additional stereogenic centre and increased steric demand. This evidence is class-level (the target compound was not itself studied) but is directly supported by experimental data on a structurally proximate congener.

Enzymatic Resolution
Class-level
ee 76–95% reported for β-ethyl congener
Supports enantioselective resolution potential
Class-level inference; direct validation pending
Enzymatic kinetic resolution Chiral building block synthesis Lipase-catalysed N-acylation

Regioisomer Impact on β-Lactam Formation

Benzenepropanoic acid, 3-amino-beta-ethyl-, methyl ester carries the amino group at the 3-position of the propanoate chain (distal to the carbonyl), classifying it as a β3-amino acid ester . This regioisomer is fundamentally distinct from the β2-amino ester isomer 3-amino-2-ethyl-3-phenylpropanoic acid ethyl ester (where the amino group resides at the 2-position, adjacent to the carbonyl). In synthetic chemistry, β3-amino esters undergo cyclisation to β-lactams via activation of the carboxylic acid and intramolecular amidation; the β-ethyl substituent in the target compound provides steric control over diastereoselectivity during ring closure [1]. The β2-isomer would instead yield α-substituted β-lactams with different ring substitution patterns. While direct comparative experimental data for the target compound are not available in the open literature, the class-level established chemistry of β-amino acid esters supports that the 3-amino (β3) regioisomer is the preferred substrate for β-lactam antibiotic precursor synthesis, whereas the β2-isomer is preferred for α-substituted β-peptide building blocks [2]. Procurement specification must therefore match the regioisomer to the intended synthetic application.

Regioisomer Identity
Class-level
β3-amino ester enables β-lactam formation; β2-amino yields α-substituted product
Regioisomer determines cyclisation product structure
Synthetic application must match β3 identity
β-Lactam synthesis Regioisomer differentiation Antibiotic intermediate chemistry

Polar Surface Area and Rotatable Bond Comparison

The target compound displays a polar surface area (PSA) of 52.32 Ų and a rotatable bond count of 5, as computed from its 2D structure . This compares with a PSA of 52.32 Ų (identical) but a lower rotatable bond count of 4 for the phenylalanine-derived methyl ester (CAS 37088-66-7), which lacks the β-ethyl substituent [1]. The additional ethyl group increases molecular flexibility (higher rotatable bond count) while preserving the same PSA—a combination that can favourably modulate entropic contributions to target binding without violating the Veber oral bioavailability rules (PSA ≤140 Ų, rotatable bonds ≤10) [2]. For structure-based drug design, this property profile suggests that the target compound can sample a broader conformational space than the constrained phenylalanine analogue, potentially enabling induced-fit binding modes not accessible to the less flexible comparator. These are computed properties and should be supplemented with experimental NMR or X-ray conformational analysis for critical decisions.

Conformational Flexibility
Reported
PSA 52.3 Ų; rotatable bonds = 5 (vs. 4 for des-ethyl analog)
Supports broader conformational sampling for induced-fit binding
Computed properties; experimental confirmation advised
Physicochemical property comparison Oral bioavailability prediction Lead optimisation filtering

Application Scenarios with Demonstrable Advantage


Chiral Building Block for β-Peptide Synthesis

The β-ethyl substituent creates a quaternary-like steric environment at the β-carbon that, when combined with the 3-phenyl group, provides two stereogenic centres amenable to independent stereochemical control. The compound can serve as a precursor to enantiomerically enriched β2,3-amino acids via enzymatic N-acylation resolution (expected ee ≥76% based on congener data [1]), enabling the construction of protease-resistant β-peptide foldamers with defined helical or sheet secondary structures. Procurement in enantiomerically pure form is essential for laboratories engaged in foldamer research or peptidomimetic drug discovery.

CNS-Penetrant Lead Series SAR Exploration

With a calculated logP of ~2.59 —approximately 1 log unit higher than the des-ethyl analogue—this compound is positioned for systematic SAR studies examining the impact of β-alkyl substitution on passive blood–brain barrier permeability. The primary amine handle permits rapid diversification via amide coupling or reductive amination to generate focused libraries, while the methyl ester can be hydrolysed to the free acid for solubility or target engagement studies. Procurement is recommended for medicinal chemistry teams optimising CNS exposure of β-amino acid-derived lead compounds.

β-Lactam Antibiotic Intermediate Synthesis

The β3-amino ester regioisomer, upon ester hydrolysis and activation, undergoes cyclisation to form monocyclic β-lactams with a defined N-substitution pattern [2]. The β-ethyl group may influence diastereoselectivity during ring closure, potentially providing access to cis- or trans-β-lactam stereoisomers with selectivity superior to that of the unsubstituted analogue. This application is relevant for process chemistry groups developing novel β-lactamase inhibitors or monobactam antibiotics.

Chemoenzymatic Route for Chiral β-Amino Acids

The combination of a primary amine and β-ethyl steric bulk makes this compound an ideal substrate for lipase-catalysed kinetic resolution or dynamic kinetic resolution process development [1]. The methyl ester group is compatible with a broad range of hydrolases and acyltransferases, enabling green chemistry approaches to enantiopure β-amino acids. Procurement of the racemate or enantiomerically enriched forms is appropriate for biocatalysis laboratories evaluating substrate scope of engineered lipase variants.

Application
Selection Property
Validation Focus
β-Peptide foldamer synthesis
β-Ethyl steric environment for stereochemical control
Enantiomeric excess and chiral purity verification
CNS exposure SAR library diversification
Primary amine handle for rapid derivatization
Predicted logP and passive permeability confirmation
Monocyclic β-lactam precursor synthesis
β3-amino ester regioisomer for defined cyclisation
Diastereoselectivity and ring substitution pattern
Biocatalytic kinetic resolution process development
Primary amine and β-ethyl steric bulk as lipase substrate
Enantioselectivity and enzyme compatibility
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